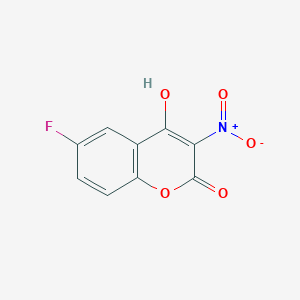

6-Fluoro-4-hydroxy-3-nitrocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-hydroxy-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUONLUAASFEPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 6 Fluoro 4 Hydroxy 3 Nitrocoumarin

Electrophilic and Nucleophilic Transformations

The electron-deficient nature of the coumarin (B35378) ring, amplified by the nitro group, renders it susceptible to nucleophilic attack, while the hydroxy and nitro groups themselves can undergo various transformations.

Reactions at the 3-Nitro Position, Including Reduction Pathways

The 3-nitro group is a key site for chemical modification, most notably through reduction to an amino group. This transformation is a gateway to a variety of 3-aminocoumarin (B156225) derivatives. Common methods for this reduction include the use of reagents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite. doi.orgmdpi.com Catalytic hydrogenation is another effective method. The resulting 3-aminocoumarin is a versatile intermediate that can undergo further reactions such as acylation to form 3-amidocoumarins. doi.orgmdpi.com

The nitro group also plays a crucial role in activating the coumarin system for other reactions. For instance, 3-nitrocoumarins can act as electrophiles in Michael additions and participate in three-component cine,ipso-disubstitution reactions. nih.gov In these reactions, the nitro group serves as an activator for nucleophilic attack, a carbanion stabilizer, and a leaving group. nih.gov

Transformations Involving the 4-Hydroxy Group

The 4-hydroxy group exhibits acidic properties and can be readily transformed into ethers and esters. O-alkylation is a common reaction, often achieved using various alkylating agents under different catalytic conditions. Catalysts such as zinc acetate (B1210297) [Zn(OAc)₂·2H₂O] and sulfated tin oxide have proven effective for the O-alkylation of 4-hydroxycoumarins with alcohols and acetates. caribjscitech.comscirp.org Polyethylene glycol (PEG-400) can also serve as a recyclable catalyst and solvent system for O-alkylation. growingscience.com Furthermore, visible-light-promoted O-H functionalization with diazo esters provides a method for synthesizing 4-hydroxycoumarin (B602359) ethers under mild, photocatalyst-free conditions. researchgate.net

Esterification of the 4-hydroxy group is another important transformation. For example, treatment with acetic anhydride (B1165640) yields the corresponding 4-acetoxycoumarin. nih.gov These ether and ester derivatives are valuable for modifying the molecule's physical and biological properties.

It is important to note that the 4-hydroxycoumarin system can exist in tautomeric forms, which can influence its reactivity. researchgate.net The regioselectivity of alkylation (C3-alkylation versus O-alkylation) can be controlled by the choice of reagents and reaction conditions. For instance, TfOH-catalyzed alkylation with diazo compounds can be directed towards either C3 or O-alkylation depending on the electronic nature of the diazo substrate. thieme-connect.com

Table 1: Catalysts and Conditions for Transformations of the 4-Hydroxy Group

| Transformation | Reagent/Catalyst | Conditions | Product Type |

| O-Alkylation | Zn(OAc)₂·2H₂O | Neat, 60 °C | 4-Alkoxycoumarins |

| O-Alkylation | Sulfated Tin Oxide | Acetic acid, reflux | 4-Alkoxycoumarins |

| O-Alkylation | PEG-400 | 60 °C | 4-Alkoxycoumarins |

| O-Alkylation | Diazo Esters | Visible light | 4-Alkoxycoumarin ethers |

| Esterification | Acetic Anhydride | Pyridine (B92270) | 4-Acetoxycoumarins |

| C3/O-Alkylation | Diazo Compounds/TfOH | Reflux in CH₂Cl₂ | C3- or O-alkylated coumarins |

Influence of the 6-Fluoro Substituent on Reactivity and Selectivity

The 6-fluoro substituent significantly impacts the electronic properties and reactivity of the coumarin ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). numberanalytics.comnih.gov This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution. numberanalytics.com The presence of the fluorine atom can also influence the stability of the molecule, often increasing its resistance to oxidation. numberanalytics.com

The electronic influence of the fluoro group can be observed in its effect on the molecule's frontier molecular orbitals, potentially lowering the HOMO energy and raising the LUMO energy. numberanalytics.com This alteration in orbital energies can affect the rates and pathways of various reactions. In the context of structure-activity relationships, the introduction of a fluoro group has been shown to produce potent antimicrobial action in some coumarin derivatives. nih.gov The fluorine atom's ability to form non-covalent interactions, such as hydrogen bonds, can also play a role in directing reaction pathways and influencing the properties of the final products. nih.gov

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

3-Nitrocoumarins, including the 6-fluoro derivative, are valuable substrates for cycloaddition and annulation reactions, providing access to complex, fused heterocyclic systems. The electron-withdrawing nitro group enhances the dienophilicity of the C3-C4 double bond, making these compounds excellent partners in Diels-Alder reactions. acs.org For example, 3-nitrocoumarins react with dienes like Danishefsky's diene, often with high enantioselectivity when chiral organocatalysts are employed. researchgate.netscilit.comokayama-u.ac.jp These reactions lead to the formation of tetrahydrobenzo[c]chromenone derivatives, which can be further transformed into other complex structures. acs.org

Furthermore, 3-nitrocoumarins can participate in [3+2] cycloaddition reactions. For instance, reaction with azides can lead to the formation of fused triazole systems. researchgate.netmdpi.comsemanticscholar.org Annulation reactions, which involve the formation of a new ring, are also a key feature of 3-nitrocoumarin (B1224882) chemistry. These reactions can be used to construct fused pyrrole (B145914) and other heterocyclic rings onto the coumarin scaffold. rsc.orgunimi.it The versatility of these cycloaddition and annulation strategies highlights the utility of 6-fluoro-4-hydroxy-3-nitrocoumarin as a building block in the synthesis of diverse and potentially biologically active polycyclic molecules.

Mechanistic Studies of Key Chemical Processes

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have shed light on the pathways of several key reactions. For instance, in the three-component cine,ipso-disubstitution of nitrocoumarins, the reaction is understood to proceed through a sequence involving dearomative nucleophilic addition, diastereoselective alkylation of the resulting carbanion, and finally, elimination of the nitro group. nih.gov

In cycloaddition reactions, the formation of specific stereoisomers can often be rationalized by considering the transition state geometries. For example, in the Diels-Alder reaction of 3-nitrocoumarins, an endo-selective transition state is often proposed to explain the observed stereocontrol. rsc.org The reaction of 3-nitrocoumarins with aryl alkynoates to form other 3-nitrocoumarins is believed to proceed through a spiro-intermediate, highlighting the complex rearrangements that can occur. frontiersin.org The study of these reaction pathways and the identification of intermediates, even if transient, are essential for a deeper understanding of the chemical reactivity of this class of compounds.

Kinetic and Thermodynamic Aspects of Coumarin Reactivity

The kinetic and thermodynamic parameters of a chemical reaction provide crucial insights into its feasibility, spontaneity, and rate. For this compound, a comprehensive understanding of these aspects is essential for predicting its behavior in various chemical transformations and biological interactions. While specific experimental data for this particular derivative is not extensively available in public literature, we can infer its likely kinetic and thermodynamic profile by examining studies on related 4-hydroxycoumarin derivatives.

The reactivity of the 4-hydroxycoumarin scaffold is significantly influenced by the nature and position of its substituents. The electron-withdrawing nitro group (-NO₂) at the 3-position and the electronegative fluorine atom at the 6-position are expected to play a pivotal role in modulating the kinetic and thermodynamic properties of this compound. These substituents can affect the electron density distribution across the coumarin ring system, influencing the stability of intermediates and transition states in a reaction.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been utilized to investigate the chemical reactivity, as well as the kinetic and thermodynamic parameters of other coumarin derivatives. For instance, studies on a different 4-hydroxycoumarin derivative have shown that the mechanism of its formation can be moderately exothermic nih.gov. Such computational approaches can predict reactivity descriptors and thermodynamic properties, offering a valuable theoretical framework in the absence of extensive experimental data.

The kinetic analysis of reactions involving coumarin derivatives often reveals the mechanism of interaction, such as competitive or mixed-mode inhibition in enzymatic reactions nih.gov. For instance, kinetic studies have been instrumental in understanding how certain coumarin derivatives interact with enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) nih.gov.

While detailed experimental kinetic and thermodynamic data for this compound are not readily found, the table below illustrates the type of parameters that would be determined in such studies. This hypothetical data is based on typical values observed for related organic compounds and serves to exemplify the expected kinetic and thermodynamic profile.

Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Symbol | Hypothetical Value | Unit | Significance |

| Rate Constant | k | 2.5 x 10⁻⁴ | s⁻¹ | Indicates the speed of a chemical reaction. |

| Activation Energy | Ea | 75 | kJ/mol | The minimum energy required to initiate a chemical reaction. |

| Enthalpy of Reaction | ΔH | -45 | kJ/mol | The heat change of a reaction at constant pressure; a negative value indicates an exothermic reaction. |

| Entropy of Reaction | ΔS | -120 | J/(mol·K) | The change in disorder or randomness of a system; a negative value indicates a decrease in disorder. |

| Gibbs Free Energy | ΔG | -9.24 | kJ/mol | Determines the spontaneity of a reaction at constant temperature and pressure; a negative value indicates a spontaneous reaction. |

The reactivity of the 4-hydroxycoumarin nucleus is central to the synthesis of various derivatives and its biological activities. The presence of the hydroxyl group at the 4-position makes it a key site for various chemical modifications wikipedia.orgnih.gov. The introduction of a nitro group at the 3-position further activates the coumarin system, potentially influencing the kinetics of reactions such as nucleophilic substitutions.

Spectroscopic and Structural Elucidation of 6 Fluoro 4 Hydroxy 3 Nitrocoumarin

Application of Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to elucidating the structural and electronic characteristics of 6-Fluoro-4-hydroxy-3-nitrocoumarin. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For coumarin (B35378) derivatives, 1H and 13C NMR are routinely used to assign the chemical shifts of protons and carbons, respectively. scispace.comceon.rsresearchgate.net The analysis of related coumarin compounds, such as 6-bromo-4-hydroxy-3-nitrocoumarin and other derivatives, provides valuable comparative data for the structural confirmation of this compound. rsc.org

Table 1: Representative NMR Data for a Substituted Coumarin Derivative

| Technique | Description | Typical Chemical Shift Range (ppm) |

| ¹H NMR | Provides information about the proton environment. | Aromatic protons: 7.0-8.5 ppm; Hydroxyl proton: can be broad and variable. |

| ¹³C NMR | Provides information about the carbon skeleton. | Carbonyl carbon: ~160 ppm; Aromatic carbons: 110-155 ppm. |

| 2D NMR | Techniques like COSY, HSQC, and HMBC establish connectivity between atoms. | N/A |

Note: The exact chemical shifts for this compound would require specific experimental data, but the table provides a general expectation based on related structures.

Vibrational and electronic spectroscopy offer insights into the functional groups and electronic behavior of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For a related compound, 4-chloro-3-nitrocoumarin, the IR spectrum shows strong absorption bands corresponding to the carbonyl group (C=O) at approximately 1733 cm⁻¹ and the nitro group (NO₂) absorptions around 1526 and 1324 cm⁻¹. scispace.com The N-H stretching vibration in related amino-nitrocoumarin derivatives appears around 3284 cm⁻¹. scispace.com For this compound, one would expect to observe characteristic peaks for the O-H, C=O, C=C (aromatic), C-F, and N-O vibrations, providing a unique "molecular fingerprint".

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. Coumarin derivatives are known to exhibit absorption in the UV region. nveo.orgresearchgate.netresearchgate.net A study on 4-Hydroxy-3-nitrocoumarin (B1395564) reported an absorption peak at 272 nm. researchgate.net The introduction of substituents on the coumarin ring can cause a shift in the absorption maxima. researchgate.netresearchgate.net The UV-Vis spectrum of this compound would reveal information about its chromophoric system and the electronic transitions, likely π to π* and n to π* transitions, which are characteristic of such conjugated systems. nveo.org

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

| IR | Carbonyl (C=O) | ~1733 | scispace.com |

| IR | Nitro (NO₂) | ~1526, ~1324 | scispace.com |

| UV-Vis | π → π* / n → π* | ~272 | researchgate.net |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₄FNO₅, corresponding to a molecular weight of approximately 225.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental formula. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the different parts of the molecule. For instance, the fragmentation of related coumarin derivatives often involves the loss of small neutral molecules like CO and NO₂.

Photophysical Properties and Fluorescence Studies

The photophysical properties of coumarin derivatives, particularly their fluorescence, are of significant interest due to their potential applications as fluorescent probes. evitachem.comsapub.org

Coumarin derivatives are well-known for their fluorescent properties, often exhibiting strong emission in the visible region of the electromagnetic spectrum. sapub.org The emission characteristics are highly dependent on the substitution pattern and the solvent environment. mdpi.com For example, 4-hydroxycoumarin (B602359) derivatives can exhibit fluorescence at wavelengths between 420-460 nm in ethanol. sapub.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. For some 4-hydroxycoumarin derivatives, high quantum yields have been reported in ethanol. sapub.org The determination of the quantum yield for this compound would be essential for evaluating its potential as a fluorescent material.

Aggregation-Induced Emission Enhancement (AIEE) Phenomena in Coumarin Systems

The phenomenon of aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) represents a significant area of research in the field of fluorescent materials. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active luminogens (AIEgens) exhibit enhanced fluorescence intensity upon aggregation. This unique photophysical behavior is primarily attributed to the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In the aggregated state, these non-radiative decay pathways are suppressed, leading to a significant increase in fluorescence quantum yield.

Coumarin derivatives have emerged as a versatile class of compounds exhibiting AIEE properties. Their rigid heterocyclic scaffold provides a good platform for designing molecules with tunable photophysical characteristics. The AIEE effect in coumarin systems is often achieved by introducing substituents that can undergo rotational or twisting motions in the excited state when in solution. Upon aggregation, these motions are sterically hindered, forcing the molecule into a more planar conformation and thereby promoting radiative decay.

For instance, studies on various coumarin derivatives have demonstrated that the introduction of rotors or groups capable of intramolecular twisting can induce AIE characteristics. nih.gov The restriction of these motions in the aggregated state blocks the non-radiative decay channels, resulting in strong fluorescence. nih.gov The AIEE properties can be finely tuned by modifying the molecular rigidity and the electronic nature of the substituents on the coumarin core.

While direct experimental studies on the AIEE of This compound are not extensively reported in the reviewed literature, its structural features suggest a potential for interesting aggregation-dependent emissive properties. The coumarin backbone, substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a nitro group at the 3-position, presents a unique combination of electronic and steric factors that could influence its behavior in aggregated systems.

The presence of the nitro group (NO₂), a strong electron-withdrawing group, at the 3-position is particularly noteworthy. Studies on other 3-nitrocoumarin (B1224882) derivatives have explored their synthesis and biological activities, and in some cases, their crystal structures have been analyzed to understand intermolecular interactions. researchgate.netresearchgate.net The nitro group can significantly influence the electronic distribution within the molecule and participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the formation of aggregates.

Furthermore, the fluorine atom at the 6-position can modulate the electronic properties and potentially enhance intermolecular interactions through halogen bonding in the aggregated state. The 4-hydroxy group can participate in hydrogen bonding, further promoting aggregation and influencing the packing of the molecules in the solid state.

The investigation of AIEE in coumarin derivatives often involves studying their photophysical properties in solvent mixtures of varying polarity, such as THF/water or methanol (B129727)/water. As the fraction of the poor solvent (e.g., water) increases, the molecules, if AIE-active, will start to aggregate, leading to a significant enhancement in their fluorescence emission.

To illustrate the typical data obtained in such studies, the following tables present hypothetical photophysical data for a generic AIE-active coumarin derivative, which could serve as a reference for potential future studies on This compound .

Table 1: Photophysical Properties of a Hypothetical AIE-active Coumarin Derivative in Different THF/Water Mixtures

| THF/Water Ratio | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 100/0 | 380 | 450 | 0.02 |

| 80/20 | 382 | 455 | 0.05 |

| 60/40 | 385 | 460 | 0.15 |

| 40/60 | 388 | 470 | 0.35 |

| 20/80 | 390 | 475 | 0.50 |

| 0/100 | 392 | 480 | 0.65 |

Table 2: Structural and Emission Characteristics of Related Coumarin Derivatives

| Compound | Substituents | Key Structural Feature | Observed AIEE Behavior | Reference |

| Coumarin Derivative CD-7 | Seven-membered aliphatic ring | Intramolecular twisting motion | Typical AIE characteristics | nih.gov |

| 7-(Diethylamino)coumarins | 8-substituted with 4-(tert-butyldimethylsilyloxy)benzyl | AIE-active moiety | Yellow-orange emission of aggregates in water | chemrxiv.org |

| 6-Methoxyseselin (6-MOS) | Natural coumarin isomer | Rotor-free structure | Aggregation-enhanced emission (AEE) | nih.gov |

| Coumarin Thiazole Hybrids | Thiazole and various substituents | Twisted intramolecular charge transfer (TICT) | Remarkable emission enhancement in THF/H₂O mixtures | bohrium.com |

Theoretical and Computational Chemistry Studies on 6 Fluoro 4 Hydroxy 3 Nitrocoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Fluoro-4-hydroxy-3-nitrocoumarin, these methods can predict its stability, electronic properties, and how it might react with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine optimized molecular geometries and calculate various quantum chemical parameters. uotechnology.edu.iq For the broader class of 4-hydroxycoumarins, DFT calculations, often using the B3LYP functional, have been employed to analyze molecular structures and orbital energies. nih.gov

In a comprehensive study of the closely related parent compound, 4-hydroxy-3-nitrocoumarin (B1395564), DFT analysis was used to identify the global minimum energy and analyze frontier molecular orbitals (HOMO and LUMO). nveo.org The energy gap between the HOMO and LUMO is a critical parameter, as it helps determine the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Analysis of these orbitals for 4-hydroxy-3-nitrocoumarin revealed intramolecular charge transfer, a key factor in its bioactivity. nveo.org

For this compound, a similar DFT approach would elucidate the influence of the fluorine atom on the electronic properties. The electron-withdrawing nature of both the fluoro and nitro groups is expected to significantly impact the electron distribution and the energies of the molecular orbitals.

Table 1: Representative DFT-Calculated Energy Parameters for 4-Hydroxy-3-nitrocoumarin (as a model for the 6-fluoro derivative) Data modeled after studies on the parent compound.

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -0.26 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.09 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 0.17 eV | Indicates chemical reactivity and stability |

| Global Minimum Energy | ~ -777 a.u. nveo.org | The most stable conformation of the molecule |

Computational chemistry is instrumental in mapping the pathways of chemical reactions. DFT calculations can be used to model the transition states of a reaction, providing insight into the energy barriers and the feasibility of a particular chemical transformation. For instance, DFT has been used to explain the mechanisms of multicomponent cyclization reactions involving 4-hydroxycoumarin (B602359). researchgate.net Studies on the synthesis of coumarin (B35378) derivatives have also identified various reaction pathways, such as Wittig reactions and cycloadditions. nih.gov

For this compound, computational methods could be applied to:

Model its synthesis, likely from a corresponding fluorinated precursor.

Investigate its potential degradation pathways.

Elucidate the mechanisms of its reactions with biological targets, identifying key transition states and intermediates.

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations offer a dynamic picture of the molecule's behavior, including its flexibility and interactions with its environment.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For related 4-hydroxycoumarin derivatives, DFT has been successfully used to optimize structures, with results showing good correlation with experimental data from X-ray crystallography. nih.govmdpi.com A study on 4-hydroxy-3-nitrocoumarin detailed its optimized bond lengths, bond angles, and dihedral angles, confirming a non-centrosymmetric structure. nveo.org

Table 2: Selected Optimized Geometric Parameters for 4-Hydroxy-3-nitrocoumarin (as a model for the 6-fluoro derivative) Data sourced from a DFT study on the parent compound. nveo.org

| Parameter Type | Selected Atoms | Representative Value |

|---|---|---|

| Bond Length | C2=O2 | ~1.22 Å |

| Bond Length | C4-O3 | ~1.25 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | O3-C4-C4a | ~121° |

To understand the potential biological activity of this compound, it is crucial to study how it interacts with proteins and other biomolecules. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nveo.org Molecular dynamics (MD) simulations can then be used to observe the stability of this ligand-receptor complex over time. nih.gov

Studies on similar coumarin derivatives have utilized these techniques extensively:

Molecular docking of 4-hydroxy-3-nitrocoumarin was used to support its observed in vitro cytotoxicity against cancer cell lines. nveo.org

Docking and MD simulations of other 4-hydroxycoumarin derivatives identified their binding modes and calculated binding energies with enzymes like carbonic anhydrase. nih.gov

Coumarin-piperazine hybrids have been studied via 100-ns MD simulations to confirm the stability of the protein-ligand complex. researchgate.net

These in silico methods would be critical for screening potential biological targets for this compound and predicting its binding affinity, providing a rationale for further experimental testing. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. For coumarin derivatives, SAR studies have revealed important trends. The antifungal activity of coumarins, for example, is strongly dependent on the substituents attached to the coumarin core. cabidigitallibrary.org

Key findings from SAR studies on related coumarins that are relevant to this compound include:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, has been shown to increase the antifungal activity of coumarins. cabidigitallibrary.orgmdpi.com

Fluorine Substitution: The addition of a fluorine atom to the coumarin ring has been linked to potent antimicrobial activity in several derivatives. mdpi.com

Hydroxy Groups: Conversely, the presence of a hydroxyl group can sometimes diminish antimicrobial potential, suggesting a complex interplay between the different functional groups. mdpi.com

An in silico SAR study on this compound would computationally model these effects, using descriptors like LUMO density surfaces to explain how the electron-withdrawing fluoro and nitro groups enhance its potential for biological activity. mdpi.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Coumarin Substituents

| Substituent Group | Position | Reported Effect on Biological Activity | Reference |

|---|---|---|---|

| Nitro (-NO2) | Various | Often increases antifungal/antimicrobial activity | mdpi.com |

| Fluoro (-F) | Various | Can produce potent antimicrobial action | mdpi.com |

| Hydroxy (-OH) | Various | Can have variable effects, sometimes reducing activity | mdpi.com |

Q & A

Q. How can time-resolved fluorescence spectroscopy elucidate photodegradation pathways of this compound?

- Methodological Answer :

- Setup : Use pulsed LEDs (λex = 350 nm) and measure emission decay (λem = 400–500 nm).

- Analysis : Fit multi-exponential decay models to identify intermediates (e.g., nitroso or hydroxylamine derivatives). Correlate with LC-MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.